molecular formula C10H10ClNO B3105071 N-(4-chlorobenzyl)acrylamide CAS No. 151946-55-3

N-(4-chlorobenzyl)acrylamide

Cat. No. B3105071
CAS RN: 151946-55-3
M. Wt: 195.64 g/mol
InChI Key: CKOUPSDZRNVKLF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Acrylamide, a related compound, is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products .

Scientific Research Applications

1. Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM), a derivative of acrylamide, is extensively used in bioengineering. It's particularly effective for the nondestructive release of biological cells and proteins, facilitating studies of extracellular matrix (ECM), cell sheet engineering for tissue transplantation, formation of tumor-like spheroids, study of bioadhesion and bioadsorption, and manipulation of individual cells (Cooperstein & Canavan, 2010).

2. Industrial and Laboratory Applications

Acrylamide, the basic structure of N-(4-chlorobenzyl)acrylamide, is vital in producing polyacrylamide. Polyacrylamide is used in soil conditioning, wastewater treatment, cosmetics, paper and textile industries, and as a solid support in protein electrophoresis in laboratories. Understanding acrylamide's chemistry and biochemistry is crucial due to its extensive applications and potential exposure risks (Friedman, 2003).

3. Corrosion Inhibition Research

Research on synthetic acrylamide derivatives has shown their potential as effective corrosion inhibitors. Studies involving compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have demonstrated significant efficiency in preventing copper corrosion in acidic environments. This indicates their potential application in industrial settings where corrosion is a concern (Abu-Rayyan et al., 2022).

4. Catalysis in Chemical Reactions

Acrylamide derivatives have been used in developing metal/N-doped carbon nanocatalysts for selective hydrogenation of organic compounds. These catalysts exhibit high activity and efficiency, offering insights into new materials design and applications in various chemical processes (Jiang et al., 2021).

Safety and Hazards

The safety data sheet for acrylamide, a related compound, indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOUPSDZRNVKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Acryloyl chloride (86.9 g) was added dropwise with stirring to a solution of 4-chlorobenzylamine (135.8 g) and triethylamine (133.5 ml) in dichloromethane (500 ml) at -15 to -20° C., under nitrogen. After the addition the mixture was stirred at ambient temperature for 2.5 hours. The mixture was washed with dilute aqueous sodium hydroxide solution and then with water. The dichloromethane solution was dried and evaporated under reduced pressure. The solid residue was recrystallised from ethyl acetate to give N-(4-chlorobenzyl)acrylamide, m.p. 103°-104° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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